![molecular formula C17H15ClN2O2S B2401441 N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 2034354-59-9](/img/structure/B2401441.png)

N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole-6-carboxylic acid (BTCA) is a benzothiazole derivative . It may be used in the synthesis of various carboxamides, which show potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Synthesis Analysis

While specific synthesis methods for “N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide” are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various acids .

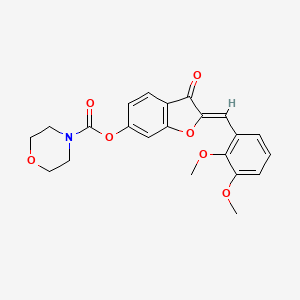

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Applications De Recherche Scientifique

1. Synthesis and Biological Activity

A variety of benzothiazole derivatives have been synthesized and investigated for their biological activities. For instance, compounds with thiazole/oxazole substituted benzothiazole structures have been evaluated for their anti-inflammatory, analgesic, and free radical scavenging actions. One compound from this category showed significant activity in comparison with reference drugs at a specific dosage (Kumar & Singh, 2020). Another study focused on the design, synthesis, and quantitative structure–activity relationships (QSAR) studies of novel antibacterial agents based on benzo[d]thiazole derivatives, demonstrating significant antibacterial activity against specific bacterial strains (Palkar et al., 2017).

2. Antimicrobial and Antitumor Properties

The antimicrobial properties of various thiazole derivatives have been extensively studied. Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties. Some derivatives showed maximum antimicrobial activity when the phenyl ring was substituted with electron-donating groups (Chawla, 2016). In addition to antimicrobial properties, certain thiazole derivatives have shown significant antitumor effects, suggesting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

3. Antimicrobial Evaluation and Docking Studies

The synthesis and characterization of thiazole derivatives for antimicrobial evaluation have been a subject of extensive research. Docking studies of these derivatives have been carried out to understand their interaction with microbial proteins. These studies are pivotal in the development of novel antimicrobial agents (Talupur et al., 2021).

4. Synthesis and Evaluation for Medical Applications

The development of benzothiazole derivatives for medical applications has been explored in various studies. The synthesis, characterization, and evaluation of these compounds for their antibacterial and antifungal activities have been documented, indicating their potential as medical agents (Desai et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c18-13-3-1-2-11(8-13)15(21)6-7-19-17(22)12-4-5-14-16(9-12)23-10-20-14/h1-5,8-10,15,21H,6-7H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHZXFLSLIGNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)